molecular formula C9H11NO B083816 5,6,7,8-Tetrahydroquinolin-8-ol CAS No. 14631-46-0

5,6,7,8-Tetrahydroquinolin-8-ol

Cat. No.: B083816
CAS No.: 14631-46-0
M. Wt: 149.19 g/mol
InChI Key: YCQHYOBSOVFBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroquinolin-8-ol is a heterocyclic compound with the molecular formula C9H11NO It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 8th position and a partially saturated ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol typically involves the reduction of quinoline derivatives. One common method includes the reduction of 8-hydroxyquinoline using hydrogenation techniques. Another approach involves the use of activated manganese dioxide in dry dichloromethane to oxidize 8-hydroxy-5,6,7,8-tetrahydroquinoline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar reduction and oxidation techniques as those used in laboratory settings, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.

    Reduction: It can be reduced to form fully saturated tetrahydroquinoline derivatives.

    Substitution: The hydroxyl group at the 8th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinolin-8-one derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

5,6,7,8-Tetrahydroquinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to induce oxidative stress in cancer cells, leading to cell death through the PI3K/AKT/mTOR signaling pathway . The hydroxyl group at the 8th position plays a crucial role in its biological activity, enabling interactions with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with a fully aromatic ring system.

    5,6,7,8-Tetrahydroquinoline: A derivative without the hydroxyl group at the 8th position.

    Quinolin-8-one: An oxidized form of 5,6,7,8-Tetrahydroquinolin-8-ol.

Uniqueness

This compound is unique due to its partially saturated ring system and the presence of a hydroxyl group at the 8th position. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQHYOBSOVFBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473423
Record name 5,6,7,8-tetrahydroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14631-46-0
Record name 8-Hydroxy-5,6,7,8-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14631-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-tetrahydroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14631-46-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

8-hydroxy-5,6,7,8-tetrahydroquinoline was prepared as described in Bridger et al. PCT International Application PCT/CA00/00321. To a stirred solution of 8-hydroxy-5,6,7,8-tetrahydroquinoline (1.37 g, 9.18 mmol) in dry CH2Cl2 (50 mL) was added activated manganese dioxide (85% purity, 7.51 g, 73.5 mmol) in one portion. The resulting heterogeneous mixture was stirred vigorously for 4 days, at which point the black slurry was filtered through a cake of celite and washed with CH2Cl2 (3×50 mL). The combined filtrates were concentrated to afford 1.15 g (85%) of the title compound as an off-white solid. This material was used directly in subsequent steps without further purification. 1H NMR (CDCl3) □ 2.17–2.25 (m, 2H), 2.82 (t, 2H, J=6 Hz), 3.04 (t, 2H, J=6 Hz), 7.39 (dd, 1H, J=9, 5 Hz), 7.66 (dt, 1H, J=9, 1 Hz), 8.71 (dd, 1H, J=5, 1 Hz); 13C NMR (CDCl3) □ 22.2, 28.6, 39.2, 126.6, 137.3, 140.4, 147.6, 148.6, 196.5.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.51 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 8-acetoxy-5,6,7,8-tetrahydroquinoline (99.2 g) in methanol (450 mL) was added K2CO3 (144 g, 1.04 mol) and the mixture was stirred at room temperature overnight. The mixture was poured into water (500 mL) and extracted with CHCl3 (3×500 mL) and the combined organic extracts were dried (Na2SO4), and concentrated to provide 71.6 g of 8-hydroxy-5,6,7,8-tetrahydroquinoline as a brown oil. A purified sample (silica gel, 25:1 CH2Cl2-CH3OH) exhibited the following spectral properties: 1H NMR (CDCl3) δ 1.75–1.89 (m, 2H), 1.96–2.06 (m, 1H), 2.25–2.33 (m, 1H), 2.74–2.90 (m, 2H), 4.23 (br s, 1H, OH), 4.72 (dd, 1H J=7.8, 6.3 Hz), 7.12 (dd, 1H, J=7.5, 4.8 Hz), 7.41 (d, 1H, J=7.5 Hz), 8.41 (d, 1H, J=4.8 Hz); 13C NMR (CDCl3) δ 19.60, 28.84, 31.27, 68.87, 122.74, 132.19, 137.40, 147.06, 158.50. ES-MS m/z 150 (M+H).
Quantity
99.2 g
Type
reactant
Reaction Step One
Name
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 10 g of 8-acetoxy-5,6,7,8-tetrahydroquinoline in 30 mL of methanol was added 30 mL of 30% sodium hydroxide in water. The mixture was heated to reflux for 2 min and the methanol was removed in vacuo. The residual organic product was extracted with chloroform. The chloroform extracts were dried over sodium sulfate and evaporation of the solvent gave 8 g of product as an oil, characterized by its NMR.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydroquinolin-8-ol
Reactant of Route 2
5,6,7,8-Tetrahydroquinolin-8-ol
Reactant of Route 3
5,6,7,8-Tetrahydroquinolin-8-ol
Reactant of Route 4
5,6,7,8-Tetrahydroquinolin-8-ol
Reactant of Route 5
5,6,7,8-Tetrahydroquinolin-8-ol
Reactant of Route 6
5,6,7,8-Tetrahydroquinolin-8-ol
Customer
Q & A

Q1: What is significant about the synthesis of enantiomerically pure 5,6,7,8-Tetrahydroquinolin-8-ol?

A: The synthesis of enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol [(S)-1] and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline [(R)-2] has been achieved through lipase-catalyzed kinetic acetylation of the racemic mixture [, ]. This is significant because it provides a way to obtain both enantiomers with excellent chemical yields, which is crucial for developing chiral drugs and other biologically active compounds.

Q2: How can enantiomerically pure this compound be further modified?

A: Research demonstrates that the (R)-enantiomer can undergo various transformations [, ]. For instance, mesylation of (R)-5,6,7,8-tetrahydroquinolin-8-ol, followed by substitution reactions with nucleophiles like azide, thioacetate, dimethyl malonate anions, and benzylamine, yields enantiomerically pure substituted derivatives with inverted configuration.

Q3: What are the potential applications of the modified this compound derivatives?

A: The research highlights the potential of these derivatives as chiral building blocks for synthesizing more complex molecules [, ]. The ability to introduce various substituents at the 8-position with controlled stereochemistry makes these compounds valuable starting materials for medicinal chemistry and drug discovery. For instance, the (S)-enantiomer can be converted to 5,6,7,8-tetrahydroquinolin-8-yl thioether derivatives, which may possess diverse biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.